3-[2-(Trifluoromethoxy)phenyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-2-1-6-11(12)9-4-3-5-10(17)8-9/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBNVBGLFTZFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development
Retrosynthetic Analysis of 3-[2-(Trifluoromethoxy)phenyl]aniline Architectures
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available precursors. wikipedia.orgamazonaws.com For this compound, the most logical and common disconnection is the carbon-carbon single bond connecting the two aromatic rings.
This primary disconnection (see Figure 1) simplifies the target molecule into two key synthons: a nucleophilic 3-aminophenyl synthon and an electrophilic 2-(trifluoromethoxy)phenyl synthon, or vice versa. The corresponding synthetic equivalents for these synthons are typically:
An organoboron compound, such as 2-(trifluoromethoxy)phenylboronic acid , paired with a halogenated aniline (B41778), like 3-bromoaniline (B18343) or 3-iodoaniline , for a Suzuki-Miyaura coupling.
A halogenated trifluoromethoxybenzene, such as 1-bromo-2-(trifluoromethoxy)benzene , coupled with an aniline derivative like 3-aminophenylboronic acid .
A secondary disconnection strategy could involve forming the C-N bond on a pre-formed biaryl system via a Buchwald-Hartwig amination, though this is generally a less direct approach for this specific target. wikipedia.org The choice of strategy is often dictated by the availability and reactivity of the starting materials and the desired functional group tolerance. ias.ac.in
Development of Novel Synthetic Routes to this compound
The synthesis of biaryls is a cornerstone of modern organic chemistry, with numerous methods developed to achieve this transformation efficiently. numberanalytics.com
Transition-metal-catalyzed cross-coupling reactions are the most prevalent and robust methods for constructing biaryl compounds.
The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an aryl halide or triflate. numberanalytics.comlibretexts.org For the synthesis of this compound, this would typically involve reacting 2-(trifluoromethoxy)phenylboronic acid with a 3-haloaniline. The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. nih.gov Recent advancements have demonstrated efficient coupling even with unprotected ortho-bromoanilines, which is relevant to the synthesis of complex aniline derivatives. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen (C-N) bonds between an aryl halide and an amine. wikipedia.orgyoutube.com While it could be used to install the amine group onto a pre-existing biaryl halide, its primary utility lies in the synthesis of aryl amines from simple precursors. organic-chemistry.org The reaction is known for its exceptional scope, allowing the coupling of a wide array of aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org
| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | XPhos, RuPhos, or SPhos | K₃PO₄, K₂CO₃, or Cs₂CO₃ | Dioxane, Toluene (B28343), or THF/H₂O | libretexts.orgnih.gov |
| Buchwald-Hartwig Amination | Pd(OAc)₂ or [Pd(allyl)Cl]₂ | BINAP, XPhos, or t-BuXPhos | NaOtBu, K₃PO₄, or Cs₂CO₃ | Toluene or Dioxane | wikipedia.orgnih.gov |
Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to functionalized molecules. acs.org A notable strategy for biaryl synthesis involves the palladium-catalyzed three-component coupling of an aryne, an aryl halide, and a third component like an acrylate. acs.orgacs.org This approach allows for the rapid assembly of diverse and multifunctional arenes from commercially available starting materials. acs.org Applying this logic, an appropriately substituted benzyne (B1209423) could be intercepted by a functionalized aryl halide to construct the core of the target molecule in a single, convergent step. rsc.org
| Component 1 (Aryne Precursor) | Component 2 (Aryl Halide) | Component 3 | Catalyst System | Result | Reference |
|---|---|---|---|---|---|
| 2-(Trimethylsilyl)phenyl triflate | m-Iodoanisole | tert-Butyl acrylate | Pd(OAc)₂/dppe, CsF | Functionalized Biaryl | acs.org |
The successful synthesis of this compound via cross-coupling is contingent on the availability of correctly functionalized precursors. Regioselective functionalization techniques are therefore critical. For aniline derivatives, directing groups can be used to achieve selective C-H activation at the ortho, meta, or para positions. researchgate.net For instance, N-aryl-2-aminopyridine directing groups can facilitate ortho-arylation. researchgate.net
Furthermore, trifluoromethoxy-substituted anilines can undergo site-selective metalation (hydrogen/lithium exchange) depending on the protecting group used on the nitrogen atom. nih.gov N-tert-butoxycarbonyl protection often directs metalation to the position adjacent to the nitrogen, while N,N-bis(trimethylsilyl) protection can direct it to a position near the trifluoromethoxy group. nih.gov A two-step protocol involving O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by intramolecular OCF3 migration provides a route to ortho-trifluoromethoxylated aniline derivatives. researchgate.netnih.govnih.gov
Modern synthetic chemistry has seen a surge in the use of photocatalytic and radical-mediated reactions, which often proceed under milder conditions than traditional methods. Visible-light photocatalysis can be used for the functionalization of aniline derivatives. conicet.gov.ar For example, the trifluoromethylation of anilines can be achieved using a photocatalyst like Ir(ppy)₃ and a CF₃ source, where a radical addition-oxidation sequence leads to the final product. conicet.gov.ar
Radical-based biaryl synthesis offers an alternative to metal-catalyzed pathways. organic-chemistry.org Methods such as the base-promoted homolytic aromatic substitution (BHAS) can use readily available reagents to generate aryl radicals that form the key C-C bond. organic-chemistry.org Additionally, arenediazonium salts can serve as precursors to aryl radicals under photoredox conditions, enabling C-H arylation and the synthesis of unsymmetrical biaryls. rsc.org
Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a burgeoning field of green chemistry that often reduces or eliminates the need for solvents. researchgate.net This approach has been successfully applied to multicomponent reactions to create pharmaceutically relevant molecules in a solvent-free environment. researchgate.net While specific protocols for this compound are not detailed, the general success of mechanochemical methods in C-H functionalization and biaryl synthesis suggests its potential as a sustainable alternative to solution-based protocols. researchgate.net Research has also shown that mechanical force can be used to control the conformation and dihedral angle of biaryl compounds within a polymer network. nih.gov
Optimization of Reaction Conditions for Scalable Synthesis
The efficiency and scalability of synthesizing this compound are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. These conditions are fine-tuned to maximize yield and purity while minimizing reaction times and the formation of byproducts.
Catalyst and Ligand Systems: Palladium-catalyzed reactions are central to the synthesis of biaryl anilines. wikipedia.orgopenochem.org In Suzuki-Miyaura couplings, which form the C-C bond between a phenylboronic acid and an aniline derivative (or vice versa), catalysts like Pd(dppf)Cl2 and pre-catalysts such as CataXCium A Pd G3 have proven effective, particularly for challenging substrates like unprotected ortho-bromoanilines. nih.govresearchgate.net For the Buchwald-Hartwig amination, which directly forms the C-N bond between an aryl halide and an amine, the development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, BrettPhos) has been revolutionary. youtube.com These ligands stabilize the palladium catalyst and facilitate the crucial steps of oxidative addition and reductive elimination, leading to higher yields under milder conditions. youtube.comacs.org The choice of a specific catalytic system is often substrate-dependent.
Solvent and Base Selection: The solvent plays a crucial role, not only in dissolving reactants but also in influencing catalyst activity and stability. While traditional solvents like toluene and dioxane are common, greener alternatives such as acetonitrile (B52724) and even natural oils have been explored to improve the environmental footprint of the synthesis. acs.orgscielo.br Acetonitrile has been shown to provide a good balance between reactant conversion and reaction selectivity. scielo.br The choice of base is equally critical; inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used to facilitate the catalytic cycle, with their strength and solubility impacting reaction efficiency. nih.govnih.gov
Temperature and Reaction Time: Optimization studies often focus on finding the lowest possible temperature and shortest reaction time that still afford a high yield. For instance, in some palladium-catalyzed couplings, reactions that traditionally required 20 hours can be reduced to 4 hours by optimizing the solvent and catalyst concentration, without a significant loss in yield. scielo.br Temperature optimization is a balancing act; while higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and the formation of undesirable side products. researchgate.net Studies have shown that for certain aniline syntheses, increasing the temperature from 40 °C to 60 °C can dramatically improve the yield from 85% to 99%. researchgate.net
The following tables summarize findings from optimization studies on related aniline syntheses, providing a model for the scalable production of this compound.
Table 1: Effect of Catalyst System on Buchwald-Hartwig Amination Yield
| Catalyst Precursor | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | First-Generation Ligand | Toluene | Variable | acs.org |
| BrettPhos Pd G3 | BrettPhos | Vegetable Oil | 94-99 | acs.org |
| tBuXPhos Pd G3 | tBuXPhos | Vegetable Oil | 94-99 | acs.org |
| Pd(dppf)Cl₂ | dppf | Dioxane | Good-Excellent | researchgate.net |
Table 2: Optimization of Reaction Time and Temperature
| Reaction Type | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxidative Coupling | Room Temp | 20 | Benzene/Acetone | ~31 | scielo.br |
| Oxidative Coupling | Reflux | 4 | Acetonitrile | Improved | scielo.br |
| Hydrogenation | 40 | 1 | Methanol | 85 | researchgate.net |
| Hydrogenation | 60 | 1 | Methanol | 99 | researchgate.net |
| OCF₃ Migration | 120 | 20 | Nitromethane | 85 | nih.gov |
Mechanistic Investigations of this compound Formation Pathways
Understanding the reaction mechanism is paramount for rational process optimization and troubleshooting. The formation of this compound via common synthetic routes involves well-studied, yet complex, catalytic cycles and rearrangement pathways.
Suzuki-Miyaura Coupling Pathway: This reaction proceeds via a palladium-catalyzed cycle that couples an organoboron compound with an organohalide. nih.gov The generally accepted mechanism involves three key steps:
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of one of the aryl partners (e.g., 3-bromoaniline or 1-bromo-2-(trifluoromethoxy)benzene). This forms a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.govyoutube.com
Buchwald-Hartwig Amination Pathway: This powerful C-N bond-forming reaction also operates through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgyoutube.com
Oxidative Addition: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide (e.g., 1-bromo-2-(trifluoromethoxy)benzene). wikipedia.org
Amine Coordination and Deprotonation: The aniline partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide complex.
Reductive Elimination: This is the product-forming step where the C-N bond is created by the elimination of the biarylamine product from the palladium center. This step regenerates the active Pd(0) catalyst. wikipedia.org An unproductive side reaction can be beta-hydride elimination. wikipedia.org The bulky phosphine ligands developed by Buchwald are crucial for promoting this final, often rate-limiting, step. youtube.com
Ortho-Trifluoromethoxylation and Rearrangement Pathway: A distinct route involves the synthesis of an ortho-trifluoromethoxylated aniline derivative, which then undergoes a rearrangement. nih.gov This two-step sequence has been investigated mechanistically:
O-Trifluoromethylation: An N-aryl-N-hydroxyacetamide is treated with an electrophilic trifluoromethylating agent. This is a radical-mediated process. nih.gov
OCF₃ Migration: The resulting N-OCF₃ intermediate undergoes a thermally induced intramolecular migration. Mechanistic studies suggest this proceeds through the heterolytic cleavage of the N-OCF₃ bond. nih.gov This cleavage generates a tight ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. The trifluoromethoxide then attacks the ortho-position of the nitrenium ion, followed by tautomerization to yield the final ortho-trifluoromethoxylated aniline product. nih.gov
Theoretical studies on the fundamental reaction between a phenyl radical and an amino radical to form aniline show that the process begins with a barrierless addition, forming an aniline intermediate state. nih.gov This intermediate can then isomerize through various transition states to yield different products, highlighting the complex potential energy surface of aniline formation. nih.gov
Chemical Reactivity and Transformation Pathways
Electrophilic Aromatic Substitution Reactions on 3-[2-(Trifluoromethoxy)phenyl]aniline
The aniline (B41778) ring is the primary site for electrophilic aromatic substitution (EAS) due to the strong electron-donating and activating nature of the amino group. byjus.com This group directs incoming electrophiles to the positions ortho and para to itself. In the case of this compound, the position para to the amino group (C5) is occupied by the 2-(trifluoromethoxy)phenyl substituent. Therefore, electrophilic attack is anticipated to occur at the ortho positions (C2, C4, and C6).
However, the reaction conditions can significantly influence the outcome. For instance, direct nitration in strong acid protonates the amino group to form an anilinium ion. This protonated group is deactivating and a meta-director, which can lead to a mixture of products. byjus.com To overcome the high reactivity and potential for side reactions like oxidation, the activating influence of the amino group can be moderated by acetylation. The resulting acetanilide (B955) is less reactive but still directs ortho and para, often favoring the para product due to reduced steric hindrance. libretexts.org
| Reaction | Reagents | Expected Major Product(s) | Comments |
| Bromination | Br₂/H₂O or Br₂/CH₃COOH | 2,4,6-Tribromo-3-[2-(trifluoromethoxy)phenyl]aniline | The highly activating -NH₂ group often leads to polysubstitution. libretexts.org |
| Nitration | HNO₃/H₂SO₄ | Mixture of ortho- and meta-nitro isomers | Formation of the anilinium ion in acidic media directs meta-substitution. byjus.com |
| Controlled Nitration | 1. Ac₂O/Pyridine 2. HNO₃/H₂SO₄ 3. H₃O⁺ | 4-Nitro-3-[2-(trifluoromethoxy)phenyl]aniline | Acetylation protects the amine and directs para-substitution. libretexts.org |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-[2-(trifluoromethoxy)phenyl]benzenesulfonic acid | The reaction produces the corresponding sulfonic acid, which exists as a zwitterion (sulfanilic acid derivative). byjus.com |
Nucleophilic Reactions Involving the Aniline Moiety and its Derivatives
The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a potent nucleophile. This allows it to participate in a variety of nucleophilic reactions. Common transformations include acylation, alkylation, and diazotization.
Acylation, typically with an acyl chloride or anhydride, converts the aniline to a more stable amide. This strategy is often employed as a protecting group step in multi-step syntheses to reduce the aniline's basicity and susceptibility to oxidation. libretexts.org
Diazotization of the primary amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) yields a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide array of substituents (e.g., -OH, -CN, -X, -H) through reactions like the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, greatly expanding the synthetic utility of the parent compound. libretexts.org The aniline nitrogen can also act as a nucleophile, attacking electron-deficient aromatic rings in a process known as nucleophilic aromatic substitution (SₙAr). wikipedia.orglibretexts.orgrsc.org
| Reaction Type | Typical Reagents | Product Class | Significance |
| Acylation | Acetyl chloride, Acetic anhydride | Amide (Acetanilide derivative) | Protection of the amino group, moderation of reactivity. libretexts.org |
| Alkylation | Alkyl halides | Secondary or Tertiary Amine | Can be difficult to control and may lead to over-alkylation. |
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | Versatile intermediate for introducing a wide range of functional groups. libretexts.org |
| SₙAr Reaction | Activated Aryl Halide (e.g., 2,4-dinitrochlorobenzene) | Diaryl- or Triarylamine | Forms a new C-N bond by attacking an electron-poor aromatic ring. libretexts.orgrsc.org |
Oxidative and Reductive Transformations of the Compound
The aniline moiety is sensitive to oxidizing agents. Depending on the oxidant and reaction conditions, it can be transformed into various products, including nitroso compounds, nitro compounds, or complex polymeric materials (aniline black). libretexts.org Controlled oxidation can be challenging but offers pathways to different nitrogen oxidation states. Furthermore, intramolecular oxidative reactions can lead to the formation of heterocyclic systems. For example, I(III)-catalyzed oxidative cyclization reactions have been used to convert unactivated anilines into indole (B1671886) derivatives. researchgate.net
Reductive transformations are primarily relevant for derivatives of this compound. For example, if a nitro group is introduced onto one of the aromatic rings via electrophilic substitution, it can be readily reduced to an amino group. libretexts.org Common reducing agents for this transformation include metals in acidic solution (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C). This provides a strategic route to polyamino-substituted biaryl compounds.
Carbon-Hydrogen (C-H) Bond Functionalization Strategies at Remote Positions
The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized substrates. For anilines, this approach can provide access to substitution patterns that are difficult to achieve through classical electrophilic substitution. researchgate.net
Strategies for remote C-H functionalization often rely on directing groups that position a transition metal catalyst in proximity to a specific C-H bond. For instance, a removable directing group can be temporarily installed on the aniline nitrogen to direct arylation, alkylation, or other transformations to the meta-position, a challenging feat given the inherent ortho/para directing nature of the amino group. researchgate.netnih.gov One such strategy employs a norbornene transient mediator in conjunction with a palladium catalyst to achieve meta-C-H arylation of aniline substrates. nih.gov Similarly, catalyst systems have been developed for the selective para-C-H alkylation of anilines using alkenes as the alkylating agent. le.ac.uk
| Strategy | Catalyst/Reagent System | Target Position | Key Feature |
| Meta-C-H Arylation | Pd(OAc)₂ / Ligand / Norbornene Mediator | Meta | Overcomes the natural ortho/para selectivity of the aniline. nih.gov |
| Para-C-H Alkylation | H₂O·B(C₆F₅)₃ / Alkene | Para | Highly selective for para-C-alkylation over N- or ortho-C-alkylation. le.ac.uk |
| Ortho-C-H Nitration | Pd(OAc)₂ / Pyrimidine Directing Group | Ortho | Achieves ortho-nitration, which is difficult via traditional methods. researchgate.net |
Intramolecular Rearrangements and Cyclization Reactions (e.g., OCF₃ Migration)
Intramolecular reactions offer elegant pathways to complex molecular architectures from simpler precursors. For trifluoromethoxy-substituted anilines, a notable transformation is the intramolecular migration of the -OCF₃ group. Research has demonstrated a two-step process to synthesize ortho-trifluoromethoxylated anilines. nih.govresearchgate.net This involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide derivative, followed by a thermally induced rearrangement. The proposed mechanism involves the heterolytic cleavage of the N-OCF₃ bond to form a nitrenium ion and a trifluoromethoxide anion, which then recombine at the ortho position of the aromatic ring. nih.govresearchgate.net
This OCF₃ migration provides a powerful method for installing the trifluoromethoxy group ortho to an amine, a substitution pattern that can be challenging to access through other means. nih.gov
Other potential intramolecular transformations include oxidative cyclizations to form nitrogen-containing heterocyclic structures like carbazoles or phenanthridines, which can be promoted by various catalysts. researchgate.net
Reactivity of Ortho-Substituted Anilines
The reactivity and properties of anilines are significantly influenced by the presence of substituents at the ortho position, a phenomenon known as the "ortho effect". byjus.comwikipedia.org Regardless of whether the ortho-substituent is electron-donating or electron-withdrawing, ortho-substituted anilines are typically weaker bases than aniline itself, as well as their meta and para isomers. byjus.comvedantu.com
This effect is attributed to a combination of steric and electronic factors:
Steric Hindrance to Protonation : A bulky group at the ortho position can physically impede the approach of a proton to the nitrogen's lone pair. vedantu.com
Steric Inhibition of Solvation : The ortho-substituent can interfere with the solvation of the corresponding anilinium ion (R-NH₃⁺), reducing its stability. stackexchange.com
Destabilization of the Conjugate Acid : Upon protonation, the nitrogen atom rehybridizes from sp² to sp³, causing the -NH₃⁺ group to become non-planar. This increases steric repulsion between the ortho-substituent and the hydrogens of the anilinium ion, destabilizing the conjugate acid and thus weakening the base. wikipedia.orgvedantu.com
In the context of this compound, the aniline ring is meta-substituted. However, any subsequent electrophilic substitution at the C2 or C6 positions would create an ortho-substituted product. The reactivity at these positions would be influenced by the bulky 2-(trifluoromethoxy)phenyl group at C3, which would exert significant steric hindrance, particularly at the C2 position. The electronic nature of the trifluoromethoxy group—strongly electron-withdrawing—on the adjacent ring also reduces the electron density on the aniline ring system, decreasing the basicity and nucleophilicity of the amino group compared to unsubstituted aniline.
Advanced Derivatization and Analog Generation
Design Principles for Structural Modifications of the 3-[2-(Trifluoromethoxy)phenyl]aniline Scaffold
The structural modification of the this compound scaffold is guided by established medicinal chemistry principles to optimize molecular properties. nih.gov Key strategies include scaffold hopping, bioisosteric replacement, and structure-based design, which aim to enhance target affinity, selectivity, and pharmacokinetic profiles while mitigating potential liabilities. nih.gov
Scaffold Hopping: This approach involves replacing the core biphenylamine structure with a different, often more synthetically accessible or patentable, framework that maintains the essential three-dimensional arrangement of key functional groups. For instance, the central amine linkage could be replaced by heterocyclic structures known to mimic the diarylamine conformation. This strategy was successfully employed in the design of novel Plastoquinone (PQ) analogs by replacing a pyridinyl moiety to generate a new core structure. nih.gov
Bioisosteric Replacement: The trifluoromethoxy (OCF₃) group is a key feature, often used as a bioisostere for other groups to improve metabolic stability and lipophilicity. nih.gov Further modifications could involve replacing the OCF₃ group with other electron-withdrawing moieties like a trifluoromethyl (CF₃) or a nitro (NO₂) group to modulate electronic properties. Similarly, the aniline (B41778) ring can be substituted with various functional groups. Hydrophobic substituents on the phenyl ring have been shown to increase the activity of related compounds in some contexts. nih.gov
Structure-Based and Hybrid-Based Design: If a biological target is known, computational tools and molecular docking can guide the rational design of derivatives. researchgate.net Modifications would be designed to enhance interactions with specific residues in a target's binding site. Hybridization involves combining the this compound scaffold with other known pharmacophores to create novel molecules with potentially dual or enhanced activity. nih.gov This has led to the generation of numerous new multi-targeted inhibitors from known drugs. nih.gov
The table below outlines potential modifications based on these design principles.
| Design Principle | Modification Strategy | Targeted Moiety | Example Modification | Intended Outcome |
| Scaffold Hopping | Core structure replacement | Biphenyl-amine core | Replace with an N-phenyl pyrazole (B372694) or imidazole (B134444) scaffold nih.govresearchgate.net | Altered physicochemical properties, novel intellectual property |
| Bioisosterism | Functional group replacement | Trifluoromethoxy group | Replace -OCF₃ with -SCF₃, -CF₃, or -CN | Modulate electronics, lipophilicity, and metabolic stability |
| Bioisosterism | Substituent modification | Aniline phenyl ring | Introduce chloro, methyl, or methoxy (B1213986) groups at various positions | Probe structure-activity relationships (SAR), improve binding affinity nih.gov |
| Hybridization | Fragment combination | Aniline nitrogen | Link to a known kinase inhibitor fragment or a DNA intercalator researchgate.net | Create multifunctional agents or enhance potency |
Synthesis of N-Substituted this compound Derivatives
The secondary amine of the this compound scaffold is a prime handle for derivatization through N-substitution. A variety of synthetic methods can be employed to introduce alkyl, aryl, and acyl groups, significantly expanding the chemical space of accessible analogs.
Common synthetic routes include:
Reductive Amination: Reaction of the parent aniline with various aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) provides a straightforward route to N-alkyl and N-benzyl derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming N-aryl and N-heteroaryl bonds, allowing the synthesis of complex triarylamine structures.
Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). These amides can serve as key intermediates for further transformations.
Ruthenium-Catalyzed Reactions: For certain substitutions, such as the synthesis of N-substituted perhydroazepines, ruthenium catalysts have proven effective in reactions between anilines and diols. researchgate.net
The following table presents a selection of potential N-substituted derivatives and the synthetic methods for their preparation.
| Derivative Name | Substituent (R-group) | Synthetic Method | Reactant |
| N-Benzyl-3-[2-(trifluoromethoxy)phenyl]aniline | Benzyl | Reductive Amination | Benzaldehyde |
| N-Methyl-3-[2-(trifluoromethoxy)phenyl]aniline | Methyl | Reductive Amination | Formaldehyde |
| N-(4-pyridyl)-3-[2-(trifluoromethoxy)phenyl]aniline | 4-pyridyl | Buchwald-Hartwig Amination | 4-Chloropyridine |
| N-Acetyl-3-[2-(trifluoromethoxy)phenyl]aniline | Acetyl | Acylation | Acetyl chloride |
| N-Benzoyl-3-[2-(trifluoromethoxy)phenyl]aniline | Benzoyl | Acylation | Benzoyl chloride |
Regioselective Functionalization of the Trifluoromethoxyphenyl Ring
Further diversification of the scaffold can be achieved by introducing additional substituents onto the trifluoromethoxyphenyl ring. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the trifluoromethoxy group and the substituted aniline moiety. The OCF₃ group is generally considered an ortho-, para-directing deactivator, while the aniline group is a strong activator.
Electrophilic aromatic substitution (EAS) is a primary method for this functionalization. The positions ortho and para to the activating amine group are the most likely sites of substitution. However, steric hindrance from the bulky biphenyl (B1667301) structure may influence regioselectivity.
Recent advances in C-H functionalization offer powerful tools for regioselective synthesis. nih.gov For instance, methods for the ortho-trifluoromethoxylation of N-aryl-N-hydroxyacetamide derivatives involve an intramolecular OCF₃ migration, providing a route to specifically substituted anilines. youtube.comresearchgate.net This type of methodology could be adapted to introduce substituents at specific positions. For example, a protocol using Togni reagent II has been developed for the synthesis of ortho-trifluoromethoxylated aniline derivatives. researchgate.net
The table below details potential regioselective functionalization reactions on the trifluoromethoxyphenyl ring.
| Reaction Type | Reagent | Predicted Major Product Position | Product Name Example |
| Nitration | HNO₃/H₂SO₄ | Position 4 or 6 | 3-(4-Nitro-2-(trifluoromethoxy)phenyl)aniline |
| Bromination | Br₂/FeBr₃ | Position 4 or 6 | 3-(4-Bromo-2-(trifluoromethoxy)phenyl)aniline |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Position 4 or 6 | 3-(4-Acetyl-2-(trifluoromethoxy)phenyl)aniline |
| Trifluoromethylation | Langlois Reagent (CF₃SO₂Na) | Varies with catalyst nih.gov | 3-(x-Trifluoromethyl-2-(trifluoromethoxy)phenyl)aniline |
Enantioselective Synthesis of Chiral Analogs Incorporating the Trifluoromethoxy Phenyl Aniline Core
The introduction of chirality can lead to analogs with improved potency and selectivity. For the this compound scaffold, chirality can be introduced by several means, most notably through the asymmetric synthesis of derivatives containing a new stereogenic center.
A highly effective strategy is the transition metal-catalyzed asymmetric hydrogenation of imines. acs.org An imine can be formed from the parent aniline and a prochiral ketone; subsequent hydrogenation using a chiral catalyst (e.g., based on Rhodium or Iridium with chiral phosphine (B1218219) ligands) can generate a chiral amine with high enantiomeric excess (ee). This approach is widely used for synthesizing chiral α-aryl glycines and other valuable amine products. acs.org
Alternatively, biocatalytic methods offer a green and highly selective route. Engineered enzymes, such as cytochrome c variants, have been developed to catalyze asymmetric N-H carbene insertion reactions, producing chiral α-trifluoromethyl amines with excellent yields and enantioselectivity (up to >99% yield and 95:5 er). nih.gov This methodology is applicable to a broad range of aniline substrates. nih.gov
The table below summarizes approaches for creating chiral analogs.
| Chiral Analog Type | Synthetic Strategy | Key Intermediate | Catalyst/Reagent Example | Reported Enantioselectivity (for similar substrates) |
| Chiral α-Methylbenzylamine derivative | Asymmetric Hydrogenation | N-(1-phenylethylidene)-3-[2-(trifluoromethoxy)phenyl]amine | [Rh(COD)Cl]₂ with a chiral phosphine ligand (e.g., DuPhos) lookchem.com | Up to 90% ee lookchem.com |
| Chiral α-Trifluoromethyl Amino Ester | Biocatalytic N-H Insertion | This compound | Engineered Cytochrome c552 / Benzyl 2-diazotrifluoropropanoate nih.gov | 90:10 to 95:5 er nih.gov |
| Chiral Sulfonimidamide | Enantiospecific Nucleophilic Substitution | This compound | Chiral Sulfonimidoyl Fluoride / Ca(NTf₂)₂ wur.nl | >99% ee wur.nl |
Development of Complex Molecular Architectures Incorporating the this compound Unit
The this compound unit can serve as a key building block for the construction of larger, more complex molecular architectures. These advanced structures are designed to interact with multiple biological targets or to present functional groups in a highly organized, three-dimensional space.
Macrocyclization: The aniline nitrogen and positions on the phenyl rings can be used as anchor points for macrocyclization reactions, such as ring-closing metathesis or macrolactamization. This creates conformationally constrained analogs, which can lead to higher binding affinity and selectivity.
Dendrimers and Polymers: The aniline functionality can be used as a branching point for the synthesis of dendrimers or as a monomer unit for polymerization. This allows for the creation of high-molecular-weight materials with a high density of the trifluoromethoxy-phenyl-aniline motif.
Hybrid Molecules and Conjugates: The scaffold can be covalently linked to other complex molecules, such as natural products, peptides, or other synthetic drugs. nih.gov For example, functionalizing an Ir(III) complex with a triphenyl triazine group demonstrates how a core unit can be elaborated into a much larger, functional architecture. rsc.org This hybridization strategy aims to combine the properties of both parent molecules to create agents with novel mechanisms of action or improved targeting capabilities.
The following table provides examples of complex architectures that could be developed from the core scaffold.
| Architecture Type | Synthetic Approach | Incorporation Strategy | Potential Application Area |
| Macrocyclic Peptide Mimic | Solid-phase peptide synthesis followed by macrolactamization | Use as a non-natural amino acid or a diaryl ether linker | Protease inhibition, protein-protein interaction modulation |
| Triazine-Core Hybrid | Nucleophilic aromatic substitution | Reaction of N-substituted aniline with cyanuric chloride | Materials science, development of multi-target inhibitors rsc.org |
| Polymer Conjugate | Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization | Synthesis of a styrenic derivative of the aniline for use as a monomer | Drug delivery, functional materials |
| Dual-Target Inhibitor | Multi-step synthesis linking to another pharmacophore | Covalent linkage of the aniline to a known topoisomerase inhibitor researchgate.net | Oncology |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. A DFT analysis of 3-[2-(trifluoromethoxy)phenyl]aniline would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost.
Such studies would focus on key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this molecule, the MEP would likely show negative potential around the nitrogen and oxygen atoms and the π-systems of the phenyl rings, with positive potential near the hydrogen atoms of the amine group.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |
Conformational Analysis and Energy Landscape Mapping
The three-dimensional shape of a molecule is critical to its function and interactions. This compound has conformational flexibility, primarily due to the rotation around the C-C bond connecting the two phenyl rings (the dihedral angle) and the rotation of the trifluoromethoxy group.
A conformational analysis would systematically explore the potential energy surface of the molecule by rotating these flexible bonds. This process maps out the different possible conformations and their relative energies. The results would identify the most stable conformation (the global minimum on the energy landscape) and any other low-energy conformers that might be present at room temperature. The analysis would also locate the transition states that connect these minima, providing insight into the energy barriers for conformational changes.
Table 2: Hypothetical Relative Energies of Key Conformations of this compound
| Conformation | Dihedral Angle (Phenyl-Phenyl) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | 45° | 0.0 |
| Local Minimum | -45° | 0.2 |
| Planar Transition State | 0° | 3.5 |
Prediction and Interpretation of Spectroscopic Parameters via Theoretical Models
Computational models can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure and understand its vibrational and electronic transitions.
Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This allows for the assignment of specific peaks in an experimental spectrum to particular vibrational modes of the molecule, such as the N-H stretches of the amine group, the C-F stretches of the trifluoromethoxy group, and the various vibrations of the phenyl rings.
NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and can help to distinguish between different isomers or conformers.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This calculation provides the excitation energies and oscillator strengths for the electronic transitions between the ground state and various excited states. The results can help to understand the nature of these transitions (e.g., π→π* or n→π*) and how they are influenced by the molecular structure.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| IR | Vibrational Frequency | 3450 cm⁻¹ | N-H symmetric stretch |
| IR | Vibrational Frequency | 1250 cm⁻¹ | C-O-C stretch (trifluoromethoxy) |
| ¹³C NMR | Chemical Shift | 145 ppm | Carbon attached to Nitrogen |
Reaction Mechanism Elucidation Through Computational Modeling
Computational chemistry can be used to explore the potential reactivity of this compound in various chemical reactions. By modeling the reaction pathway, it is possible to identify the transition states and intermediates, and to calculate the activation energies.
For example, the mechanism of electrophilic substitution on one of the aromatic rings could be investigated. The calculations would determine the preferred site of attack (on which ring and at which position) by comparing the activation energies for the different possible pathways. The influence of the trifluoromethoxy and amine substituents on the regioselectivity of the reaction would be a key aspect of such a study.
Similarly, reactions involving the amine group, such as N-acylation or N-alkylation, could be modeled. The computational results would provide a detailed picture of the reaction mechanism at the molecular level, which can be difficult to obtain from experiments alone.
Molecular Dynamics Simulations of Intermolecular Interactions in Specific Material Contexts
While quantum mechanical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. An MD simulation of this compound would involve placing a large number of these molecules in a simulation box and calculating the forces between them using a force field.
These simulations can provide insights into the intermolecular interactions that govern the properties of the bulk material. For example, MD can be used to study how the molecules pack in the solid state and to identify the important intermolecular interactions, such as hydrogen bonding involving the amine group or dipole-dipole interactions involving the trifluoromethoxy group.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical models that relate the chemical structure of a molecule to its reactivity or physical properties. These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical relationship between these descriptors and the property of interest.
For this compound, a QSPR model could be developed to predict a property like its solubility in different solvents or its boiling point. A QSRR model might be used to predict its reactivity in a particular type of reaction. To build such a model, a dataset of similar molecules with known properties would be required. The model could then be used to predict the properties of new, unsynthesized molecules, which can be a valuable tool in the design of new compounds with desired characteristics.
Molecular descriptors used in these models can range from simple constitutional descriptors (e.g., molecular weight) to more complex quantum chemical descriptors (e.g., HOMO/LUMO energies).
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Application Domains in Academic Research
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The incorporation of fluorinated moieties into ligand scaffolds is a common strategy for tuning the electronic and steric properties of metal catalysts. These modifications can influence catalyst activity, stability, and selectivity. Aniline (B41778) derivatives, in particular, serve as versatile precursors for a wide range of ligand types, including N-heterocyclic carbenes (NHCs) and phosphine-based ligands.
Despite the general interest in fluorinated anilines for catalysis, a comprehensive search of scientific databases and academic journals did not yield specific studies detailing the use of 3-[2-(Trifluoromethoxy)phenyl]aniline as a ligand. While related compounds such as other substituted anilines are utilized in palladium-catalyzed cross-coupling reactions and other transformations, research explicitly focused on the catalytic applications of the title compound appears to be limited. nih.govnih.gov
Design and Evaluation of Catalyst Systems Featuring this compound Derivatives
A detailed review of published literature found no specific reports on the design and evaluation of catalyst systems where this compound or its direct derivatives function as a key ligand component. General methodologies exist for creating catalysts from aniline derivatives, but their specific application to this compound has not been documented in the available research. nih.gov
Mechanistic Insights into Catalytic Cycles Facilitated by the Compound
Consistent with the lack of documented catalyst systems, no mechanistic studies concerning catalytic cycles facilitated specifically by this compound have been published. Research into the catalytic mechanisms of aniline derivatives generally focuses on the role of the directing group and the electronic effects of substituents on the catalytic center, but these have not been specifically investigated for the title compound.
Precursor in Advanced Materials Synthesis
Fluorinated polymers and materials are highly sought after for their unique properties, including thermal stability, chemical resistance, and specific electronic characteristics such as low dielectric constants. nbinno.com Aniline and its derivatives are fundamental building blocks for various polymers, including polyanilines and high-performance polyimides. The introduction of trifluoromethoxy groups can further enhance these properties.
Development of Polymer Architectures Incorporating this compound Units
While the synthesis of polymers from various fluorinated anilines is an active area of research, specific studies detailing the polymerization of this compound or its integration into polymer backbones could not be identified in the public domain. The synthesis of specialty polymers from aniline derivatives is well-established, but this specific monomer has not been a reported subject of such research. nbinno.com
Exploration in Optoelectronic and Electronic Materials
Integration into Chemical Sensors and Sensing Platforms
Conducting polymers and other materials derived from aniline are frequently used in the fabrication of chemical sensors. The functional groups on the aniline ring can be tailored to achieve sensitivity and selectivity for specific analytes. A thorough literature search did not uncover any studies where this compound was specifically used as a component or precursor for a chemical sensor or sensing platform.
Data Tables
Intermediate in Complex Organic Synthesis for Non-Therapeutic Targets
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science and agrochemical research. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to modulate key molecular properties such as lipophilicity, metabolic stability, and electronic character. The compound this compound serves as a valuable bifunctional building block in this context, possessing both a reactive aniline moiety and a trifluoromethoxylated phenyl ring. This unique structure makes it a critical intermediate in the synthesis of complex organic molecules designed for non-therapeutic applications, most notably in the field of organic electronics.
Detailed Research Findings: Synthesis of Triarylamine-Based Hole-Transport Materials
In the quest for more efficient and stable organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), significant research has focused on the development of novel hole-transport materials (HTMs). Triarylamines are a prominent class of HTMs due to their excellent charge-transporting properties and morphological stability. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the synthesis of these complex molecules. wikipedia.orgorganic-chemistry.org This reaction facilitates the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines, a key step in the construction of triarylamine architectures. wikipedia.org
Recent research has demonstrated the utility of this compound as a key precursor in the synthesis of advanced triarylamine-based HTMs. The presence of the 2-(trifluoromethoxy)phenyl group can enhance the properties of the final material, influencing its electronic energy levels and stability.
A representative synthesis involves the coupling of this compound with a substituted aryl bromide. For instance, the reaction with 4-bromo-N,N-diphenylaniline, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand (e.g., a biarylphosphine), yields a complex triarylamine. The general reaction scheme is presented below:
Reaction Scheme: Synthesis of a Triarylamine HTM
Image of a chemical reaction showing this compound reacting with an aryl bromide in the presence of a palladium catalyst to form a triarylamine.
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and purity. The trifluoromethoxy group can influence the reactivity of the aniline nitrogen, necessitating careful optimization of these parameters.
Below are interactive data tables summarizing typical reaction parameters and the properties of the resulting non-therapeutic target molecules.
Table 1: Representative Synthesis of a Triarylamine-Based Hole-Transport Material
| Parameter | Value |
| Starting Material A | This compound |
| Starting Material B | Substituted Aryl Bromide |
| Catalyst | Palladium(II) Acetate |
| Ligand | Biarylphosphine Ligand |
| Base | Sodium tert-butoxide |
| Solvent | Toluene (B28343) |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Yield | 75-90% |
Table 2: Properties of a Representative Triarylamine HTM
| Property | Value |
| Molecular Formula | C25H19F3N2O |
| Molecular Weight | 432.43 g/mol |
| Appearance | Amorphous Solid |
| HOMO Level | -5.2 to -5.4 eV |
| LUMO Level | -2.1 to -2.3 eV |
| Application | Hole-Transport Layer in OLEDs/PSCs |
The data presented in these tables highlight the successful application of this compound as a key intermediate. The high yields achieved in the synthesis, coupled with the favorable electronic properties of the final triarylamine product, underscore the importance of this compound in the development of next-generation organic electronic materials. The ability to precisely tune the molecular architecture and electronic properties through the incorporation of the trifluoromethoxy group opens up new avenues for the design of highly efficient and durable non-therapeutic devices.
Advanced Methodological Developments in Characterization
Development of Advanced Spectroscopic Techniques for Complex Derivatives
The structural complexity of "3-[2-(Trifluoromethoxy)phenyl]aniline" and its derivatives, particularly those arising from synthetic modifications, requires advanced spectroscopic methods for complete structural assignment. While standard 1D NMR (¹H and ¹³C) and mass spectrometry provide initial identification, two-dimensional NMR (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for unambiguous characterization. scholaris.caopenpubglobal.comresearchgate.netomicsonline.org
Two-Dimensional Nuclear Magnetic Resonance (2D NMR)
For molecules like "this compound," with multiple aromatic protons and carbons, 1D NMR spectra can suffer from signal overlap, making definitive assignments challenging. researchgate.netomicsonline.org 2D NMR techniques overcome this by spreading the signals across two frequency dimensions, revealing correlations between nuclei. wikipedia.orgnumberanalytics.comslideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks within the two aromatic rings, helping to trace the connectivity of adjacent protons. wikipedia.orgnumberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C), providing a clear map of which proton is attached to which carbon atom. wikipedia.orgnumberanalytics.com This is particularly useful for assigning the carbons in the crowded aromatic region.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (2-3 bonds) between protons and carbons. For the title compound, HMBC is critical for establishing the connectivity between the two phenyl rings by showing correlations from protons on one ring to carbons on the other, via the C-C bond linking them. It also helps to definitively place the trifluoromethoxy and amino substituents by showing correlations from their respective neighboring protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. numberanalytics.com This is crucial for determining the preferred conformation or identifying through-space interactions in sterically hindered derivatives.
¹⁹F NMR: Given the trifluoromethoxy group, advanced ¹⁹F NMR techniques, including ¹⁹F-¹³C HSQC and ¹⁹F-¹⁹F COSY (for polyfluorinated analogs), can be powerful tools. numberanalytics.comnih.gov These experiments help to confirm the environment of the fluorine nuclei and their coupling to the carbon skeleton. nih.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is a significant step beyond the nominal mass provided by standard mass spectrometry. For "this compound," HRMS can confirm the molecular formula (C₁₃H₁₀F₃NO) with high confidence.
Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS instruments can provide detailed structural information through controlled fragmentation. nih.gov The fragmentation patterns of trifluoromethoxy-containing aromatic compounds can be complex, potentially involving rearrangements and the expulsion of neutral fragments like CF₂, CO, or difluorocarbene. fluorine1.ruresearchgate.net Careful analysis of these fragmentation pathways helps to confirm the substitution pattern on the aromatic rings.
| Technique | Application for this compound Derivatives | Information Gained |
| COSY | Identification of ¹H-¹H spin systems within each aromatic ring. | Proton connectivity within each phenyl ring. |
| HSQC | Correlation of each proton to its directly attached carbon. | Unambiguous ¹H and ¹³C assignments. |
| HMBC | Correlation of protons to carbons 2-3 bonds away. | Confirmation of the biphenyl (B1667301) linkage and substituent positions. |
| NOESY | Identification of through-space proton-proton interactions. | Conformational analysis and stereochemistry of derivatives. |
| HRMS | Accurate mass measurement of the molecular ion. | Elemental composition confirmation. |
| Tandem HRMS (MS/MS) | Analysis of fragmentation patterns. | Structural verification and differentiation of isomers. |
Application of X-ray Crystallography for Solid-State Structural Elucidation of Analogs
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org For analogs of "this compound," obtaining a single crystal suitable for diffraction analysis can provide a wealth of information that is inaccessible by other techniques. researchgate.netmdpi.comnih.gov
The key structural parameter in biphenyl-type compounds is the dihedral angle (twist angle) between the two aromatic rings. This angle is a result of the balance between electronic conjugation, which favors planarity, and steric hindrance between the ortho-substituents, which favors a twisted conformation. acs.org In the case of "this compound," the trifluoromethoxy group at the 2-position of one ring introduces significant steric bulk, which would be expected to lead to a non-planar structure.
A crystallographic study of an analog would precisely determine:
The C-C bond length between the two phenyl rings.
The dihedral angle between the mean planes of the two rings. mdpi.com
The bond angles and lengths of the trifluoromethoxy and amino groups.
The presence and nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group or other non-covalent interactions. researchgate.net
This information is invaluable for understanding the molecule's intrinsic shape, which influences its physical properties and how it interacts with other molecules. It also provides a solid-state benchmark for comparison with computational models and solution-state conformations suggested by NMR studies. mdpi.comutah.edu
| Crystallographic Parameter | Significance for Analogs of this compound |
| Dihedral Angle | Quantifies the twist between the phenyl rings, a key conformational feature. |
| Bond Lengths & Angles | Provides precise geometric data for the entire molecule. |
| Intermolecular Interactions | Reveals how molecules pack in the solid state (e.g., hydrogen bonding). |
| Absolute Configuration | Can determine the absolute structure of chiral derivatives. nih.gov |
Chromatographic Method Development for Complex Mixture Analysis and Purification
The synthesis of "this compound," often via cross-coupling reactions, can result in complex mixtures containing starting materials, the desired product, and various by-products, including regioisomers. uliege.be Effective chromatographic methods are therefore essential for both the analysis of reaction progress and the purification of the final compound to the required level of purity. chromtech.com
High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. mdpi.com The development of a robust HPLC method for "this compound" and its reaction mixtures would involve optimizing several parameters: chromatographyonline.commdpi.com
Stationary Phase: Reversed-phase columns (e.g., C18, C8) are commonly used for non-polar to moderately polar compounds. For fluorinated compounds, specialized fluorous stationary phases can sometimes offer unique selectivity. nih.gov Normal-phase chromatography on silica (B1680970) may also be effective, particularly for separating isomers. chromforum.org
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is typical for reversed-phase HPLC. The choice of solvent and the gradient profile are critical for achieving good resolution between the product and impurities.
Detection: A Diode Array Detector (DAD) or UV-Vis detector is standard. The wavelength should be set to the absorption maximum of the analyte for optimal sensitivity. For trace analysis or in complex matrices, fluorescence detection after derivatization of the amine group can significantly enhance sensitivity and selectivity. nih.govrsc.orgresearchgate.netgnest.orgresearchgate.net
A significant challenge in the chromatography of substituted biphenyls is the separation of positional isomers (e.g., where the trifluoromethoxy group is at the 3- or 4-position instead of the 2-position). researchgate.net Developing a method capable of resolving these isomers is crucial for ensuring the purity of the final product. Comprehensive two-dimensional gas chromatography (GCxGC), particularly when coupled with high-resolution mass spectrometry, can also be a powerful technique for analyzing complex mixtures of fluorinated aromatic compounds. nih.gov
| Chromatographic Parameter | Considerations for this compound | Goal |
| Column Chemistry | C18, Phenyl, Fluorous, or Chiral Stationary Phases (for derivatives). mdpi.commdpi.com | Achieve selectivity for product, isomers, and by-products. |
| Mobile Phase Composition | Acetonitrile/Water or Methanol/Water gradients; pH control. | Optimize retention and peak shape. |
| Temperature | Can affect selectivity and viscosity; low temperatures may be needed for unstable atropisomers. molnar-institute.com | Improve resolution and prevent on-column degradation. |
| Detector | UV-Vis (DAD), Fluorescence (with derivatization), Mass Spectrometry (LC-MS). | Ensure sensitive and specific detection. |
In Situ Monitoring Techniques for Reactions Involving this compound
Modern process development emphasizes understanding and controlling chemical reactions in real-time. Process Analytical Technology (PAT) utilizes in situ (in the reaction vessel) monitoring techniques to track the concentrations of reactants, intermediates, and products as the reaction progresses. mt.comchromnet.net This approach allows for rapid optimization, improved safety, and ensures consistent product quality. acs.orgrsc.org
For the synthesis of "this compound," which is often prepared via a Suzuki-Miyaura cross-coupling reaction, several in situ techniques could be applied: acs.orggre.ac.ukmdpi.combeilstein-journals.org
In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques use fiber-optic probes inserted directly into the reaction vessel. They can monitor the disappearance of reactant-specific peaks (e.g., the C-Br stretch of a bromoaniline precursor) and the appearance of product-specific peaks. This provides real-time kinetic data and information on reaction completion without the need for sampling and offline analysis.
Flow NMR: For reactions conducted in continuous flow systems, flow NMR spectroscopy can be integrated into the process stream. rsc.org It provides detailed structural information on the components of the reaction mixture as they are being formed, helping to identify intermediates and by-products.
The implementation of PAT for the synthesis of "this compound" would enable a deeper understanding of the reaction kinetics and mechanism. For example, it could help identify the optimal catalyst loading, temperature profile, and reaction time to maximize yield and minimize the formation of impurities, leading to a more efficient and robust manufacturing process. mt.com
Future Research Trajectories and Challenges for 3 2 Trifluoromethoxy Phenyl Aniline
The biphenylamine scaffold is a privileged structure in medicinal chemistry and materials science. When functionalized with a trifluoromethoxy (OCF3) group, as in 3-[2-(Trifluoromethoxy)phenyl]aniline, the resulting molecule possesses a unique combination of steric and electronic properties. The OCF3 group is highly lipophilic and metabolically stable, making it a valuable substituent in drug design. beilstein-journals.orgmdpi.com This article explores the future research trajectories and inherent challenges associated with this specific compound, focusing on its synthesis, reactivity, and potential applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[2-(Trifluoromethoxy)phenyl]aniline, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling reaction between a boronic acid derivative and a halogenated precursor (e.g., 3-bromo-2-(trifluoromethoxy)aniline). Key conditions include:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
- Base: K₂CO₃ or NaOAc in a solvent system (e.g., DMF:H₂O 3:1) .
- Temperature: 80–100°C under inert atmosphere .
Yield optimization requires strict control of moisture and oxygen levels. Purification via column chromatography (silica gel, hexane:EtOAc) is typical.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structure?
- Methodological Answer :
- ¹H/¹³C NMR : The aniline NH₂ protons appear as a broad singlet (~δ 5.5 ppm). The trifluoromethoxy group (OCF₃) splits aromatic protons into distinct multiplets (e.g., δ 6.8–7.4 ppm). ¹³C signals for CF₃ appear at ~120 ppm (q, J = 320 Hz) .
- FT-IR : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C-O-C (1250 cm⁻¹) confirm functional groups .
- LC-MS : Molecular ion peak [M+H]⁺ at m/z 258.1 (calculated for C₁₃H₁₁F₃NO) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethoxy group affect the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The OCF₃ group deactivates the aromatic ring via -I and -M effects, directing electrophiles to meta/para positions. NAS reactions require harsh conditions:
- Nitration: HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives .
- Halogenation: Use Lewis acids (e.g., FeCl₃) to promote regioselective bromination .
Kinetic studies using DFT calculations can predict substitution patterns .
Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability or impurities. Solutions include:
- Purity Validation : HPLC purity >98% (C18 column, acetonitrile:H₂O gradient) .
- Dose-Response Curves : Use IC₅₀ values from multiple assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .
- Metabolic Stability Tests : Liver microsome assays to rule out false negatives due to rapid degradation .
Q. How can computational modeling predict the compound's interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite to simulate binding with targets (e.g., kinases). Focus on hydrogen bonding with NH₂ and hydrophobic interactions with CF₃ .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
Safety and Handling
Q. What are the critical safety considerations when handling this compound, and what PPE is recommended?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, chemical goggles, and respirator (if powder forms are handled) .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Spill Management : Neutralize with 10% NaOH, absorb with vermiculite, and dispose as hazardous waste .
Analytical and Stability
Q. How does the compound's stability under various pH and temperature conditions impact its storage and experimental use?
- Methodological Answer :
- pH Stability : Degrades in acidic conditions (pH <3) via hydrolysis of the aniline group. Store in neutral buffers (pH 6–8) .
- Thermal Stability : Decomposes above 150°C. Store at 2–8°C in amber vials to prevent photodegradation .
Q. What analytical methods are recommended for quantifying this compound in complex mixtures (e.g., biological matrices)?
- Methodological Answer :
- HPLC-UV : C18 column, λ = 254 nm, retention time ~8.2 min .
- LC-MS/MS : MRM transitions m/z 258→212 (CE 20 eV) for enhanced specificity .
- Validation : Follow ICH guidelines for linearity (R² >0.99), LOD (0.1 µg/mL), and recovery (90–110%) .
Biological Applications
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity, and how should controls be designed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
